3-(4-Fluorophenyl)piperazin-2-one

Description

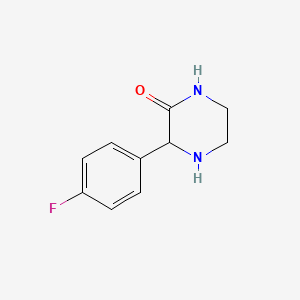

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCIILEYAIXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519485 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85606-96-8 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)piperazin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the broader class of phenylpiperazinone derivatives to offer insights into its physicochemical properties, synthesis, potential biological activities, and mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Phenylpiperazinone Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] When incorporated into a piperazin-2-one system and further substituted with a fluorophenyl group, the resulting molecule, this compound, emerges as a compound with significant potential for neurological and other therapeutic applications.[3] The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity, making fluorinated phenylpiperazines a subject of considerable interest in the development of novel central nervous system (CNS) active agents.[4]

This guide will delve into the known characteristics of this compound, supplemented with data from analogous compounds to provide a holistic understanding of its chemical nature and pharmacological potential.

Physicochemical Properties

Direct experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from its key precursor, 1-(4-Fluorophenyl)piperazine, we can infer certain characteristics.

| Property | Value (for this compound) | Value (for 1-(4-Fluorophenyl)piperazine) | Source |

| CAS Number | 85606-96-8 | 2252-63-3 | [5] |

| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₃FN₂ | [5] |

| Molecular Weight | 194.21 g/mol | 180.22 g/mol | [5] |

| Appearance | Inferred to be a solid at room temperature | White to pale yellow solid | |

| Melting Point | Not available | 30-33 °C | |

| Boiling Point | Not available | 118-123 °C at 0.1 mmHg | |

| Solubility | Expected to have some solubility in organic solvents. | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether. | [6] |

Canonical SMILES: O=C1NCCNC1c1ccc(F)cc1[7]

InChI: InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)[7]

Synthesis of this compound

Caption: Retrosynthetic analysis of this compound.

Generalized Experimental Protocol:

The following protocol is a generalized procedure based on the synthesis of similar piperazinone derivatives.[8]

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)glycine ester

-

To a solution of ethylenediamine in a suitable solvent (e.g., ethanol or acetonitrile), add a base (e.g., triethylamine or potassium carbonate) and cool the mixture in an ice bath.

-

Slowly add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form this compound

-

Dissolve the purified ester from Step 1 in a suitable high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for several hours to facilitate intramolecular cyclization and the elimination of ethanol.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield this compound.

Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization for this particular substrate.

Potential Biological Activity and Mechanism of Action

While direct pharmacological studies on this compound are scarce, the broader class of fluorophenylpiperazine derivatives has been extensively investigated, revealing a range of biological activities primarily targeting the central nervous system.[3][9]

Serotonergic and Dopaminergic System Modulation

Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors.[10] For instance, para-fluorophenylpiperazine (pFPP) acts as a 5-HT₁A receptor agonist and also shows affinity for the 5-HT₂A and 5-HT₂C receptors.[10] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[10] The structural similarity of this compound suggests that it may also modulate these neurotransmitter systems, which could translate to antidepressant, anxiolytic, or antipsychotic effects.[3][9]

Potential Signaling Pathway

Based on the known interactions of related compounds with G-protein coupled receptors (GPCRs) like the 5-HT receptors, a hypothetical signaling pathway for this compound can be proposed. Interaction with these receptors could modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C, ultimately influencing neuronal excitability and gene expression.

Caption: Hypothetical signaling pathway for this compound.

Analytical Methods

The characterization and quantification of this compound would likely employ standard analytical techniques used for similar small molecules.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile piperazine derivatives.[11] Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the amide carbonyl and the C-F bond.

Safety and Toxicology

There is no specific safety and toxicity data available for this compound. However, data for the related compound, 1-(4-Fluorophenyl)piperazine, indicates that it can be harmful if swallowed and may cause skin and eye irritation. As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel therapeutics, particularly for CNS disorders. While direct experimental data is limited, the collective knowledge of related phenylpiperazinone and fluorophenylpiperazine derivatives provides a strong foundation for future research.

Key areas for future investigation include:

-

Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for further studies.

-

Comprehensive physicochemical characterization: Detailed analysis of its solubility, stability, and other physical properties is needed.

-

In vitro and in vivo pharmacological profiling: A thorough investigation of its biological activity, including receptor binding affinities, functional assays, and animal models of disease, is crucial to elucidate its therapeutic potential and mechanism of action.

-

Toxicology and safety assessment: A comprehensive evaluation of its safety profile is a prerequisite for any potential clinical development.

This technical guide serves as a starting point for researchers, and it is hoped that it will stimulate further investigation into the promising therapeutic potential of this compound.

References

- 1. patents.justia.com [patents.justia.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 85606-96-8|this compound|BLD Pharm [bldpharm.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. This compound - Wikidata [wikidata.org]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

3-(4-Fluorophenyl)piperazin-2-one chemical structure and properties

An In-Depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic routes, and potential pharmacological relevance, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutics.[2] The strategic placement of heteroatoms in the piperazin-2-one ring allows for specific peptidomimetic properties, making it a valuable component in designing molecules that can modulate complex biological pathways.[1] The introduction of a 4-fluorophenyl group at the 3-position further enhances its potential, as fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is foundational to all further research and development.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁FN₂O[4]

-

InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N[4]

-

Canonical SMILES: C1C(NC(=O)N1)C2=CC=C(C=C2)F[4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in biological systems and its suitability for formulation. While extensive experimental data for this specific molecule is not widely published, we can consolidate known and computed values.

| Property | Value | Source |

| Molecular Weight | 194.20 g/mol (calculated: 194.0855) | [4] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO (predicted for related structures) | [6] |

| LogP | 0.75 (Predicted) | - |

Spectroscopic Profile (Anticipated): While specific spectra are not available, a compound with this structure would be expected to exhibit characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring (with splitting patterns influenced by fluorine coupling), distinct signals for the non-equivalent methylene protons of the piperazine ring, and signals for the two N-H protons.[7]

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperazine ring.[7]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O (amide) stretching, C-N stretching, and aromatic C-H and C=C vibrations.[8]

-

Mass Spectrometry: A molecular ion peak [M+H]⁺ at approximately m/z 195.09, confirming the molecular weight.[9]

Synthesis of 3-Aryl Piperazin-2-ones

The synthesis of C3-substituted piperazin-2-ones is a critical process for accessing this class of compounds for further study. One-pot methodologies are highly valued for their efficiency and ability to rapidly generate structural diversity.[10]

A plausible and efficient approach is the asymmetric catalytic synthesis via a domino ring-opening cyclization (DROC) process. This method offers excellent stereocontrol, which is crucial for pharmacological applications.[10]

Caption: One-pot asymmetric synthesis workflow for 3-aryl piperazin-2-ones.

Experimental Protocol: Asymmetric Synthesis (Representative)

This protocol is adapted from established methodologies for similar structures and serves as a robust starting point for laboratory synthesis.[10]

-

Knoevenagel Reaction: To a solution of 4-fluorobenzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add the quinine-derived urea catalyst (eQNU, 10 mol%). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Epoxidation: Dilute the reaction mixture with toluene to a final concentration of 0.02 M. Cool the solution to -20°C. Add cumyl hydroperoxide (CHP, 1.1 mmol) dropwise and stir at this temperature for 12-16 hours.

-

Domino Ring-Opening Cyclization (DROC): Warm the reaction mixture to 25°C. Add 1,2-ethylenediamine (1.2 mmol) and triethylamine (Et₃N, 2.0 mmol). Stir at 25°C for 24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Choices:

-

Catalyst Choice: The quinine-derived urea catalyst is selected for its proven ability to induce high enantioselectivity in the epoxidation step, which is critical for producing a single enantiomer of the final product.[10]

-

One-Pot Approach: Performing the steps sequentially in a single vessel minimizes handling losses, reduces solvent waste, and improves overall efficiency, making it ideal for both discovery and scale-up efforts.[10]

-

DROC Strategy: The domino reaction is an elegant and atom-economical way to construct the heterocyclic ring. The nucleophilic amine first opens the epoxide, and the second amine then undergoes an intramolecular cyclization to form the stable piperazin-2-one ring.[10]

Potential Applications & Pharmacological Profile

While direct pharmacological data on this compound is limited, the well-documented activities of its constituent pharmacophores provide a strong basis for predicting its biological potential. Piperazine derivatives are a cornerstone of neuropharmacology, with many approved drugs targeting central nervous system (CNS) disorders.[11]

Potential CNS Activity: Many compounds containing the 1-(4-fluorophenyl)piperazine moiety exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests that this compound could act as a modulator of these key neurotransmitter systems.

-

Antidepressant & Anxiolytic Potential: Interaction with serotonin receptors, particularly 5-HT₁A, is a common mechanism for antidepressant and anxiolytic drugs.[3][14]

-

Antipsychotic Potential: Modulation of dopamine D₂ receptors is a hallmark of many antipsychotic medications.[12]

Caption: Potential mechanism of action via modulation of CNS receptors.

Safety, Handling, and Storage

Hazard Profile (Anticipated):

-

Acute Toxicity: May be harmful if swallowed.[17]

-

Skin Corrosion/Irritation: May cause skin irritation.[15][17]

-

Eye Damage/Irritation: May cause serious eye irritation.[15][17]

-

Respiratory Irritation: May cause respiratory tract irritation.[17]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a compelling molecule that merges a privileged heterocyclic scaffold with a key pharmacophoric group. Its structural features strongly suggest potential for development as a CNS-active agent. The synthetic pathways to access this and related compounds are efficient and amenable to creating diverse libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge for researchers to handle, synthesize, and explore the therapeutic potential of this promising chemical entity.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. 85606-96-8|this compound|BLD Pharm [bldpharm.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile | 338759-44-7 [smolecule.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational flexibility, make it an attractive core for the design of novel therapeutics. When combined with a 4-fluorophenyl moiety, a common substituent in central nervous system (CNS) drug discovery known to enhance metabolic stability and receptor binding affinity, the resulting molecule, 3-(4-Fluorophenyl)piperazin-2-one, represents a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential pharmacological significance, and analytical methodologies, drawing upon the established chemistry and pharmacology of related compounds.

Chemical Identity and Synonyms

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 85606-96-8 | Wikidata[1] |

| Molecular Formula | C₁₀H₁₁FN₂O | Wikidata[1] |

| Molecular Weight | 194.21 g/mol | Calculated |

| InChIKey | WAKCIILEYAIXOR-UHFFFAOYSA-N | Wikidata[1] |

| Canonical SMILES | C1C(NC(=O)N1)C2=CC=C(C=C2)F | Wikidata[1] |

| Synonyms | Currently, there are no widely recognized synonyms for this compound in the scientific literature. |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for the preparation of 3-aryl-piperazin-2-ones. A plausible and efficient method involves the cyclocondensation of a suitably protected ethylenediamine derivative with an α-haloester of 4-fluorophenylacetic acid. A representative synthetic scheme is outlined below.

A patent for the preparation of piperazine derivatives describes a general method wherein an ester of a substituted phenylglyoxylic acid is reacted with a substituted or unsubstituted ethylenediamine to yield a 3,4-dehydropiperazine-2-one, which is subsequently reduced to the corresponding piperazine or piperazin-2-one[2]. This approach provides a viable route to the target compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 1-benzyl-3-(4-fluorophenyl)piperazin-2-one-4-carboxylate

-

To a solution of N-benzylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile, add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 eq) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Debenzylation to yield this compound

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Pharmacological Significance and Applications

For instance, derivatives of 1-(4-fluorophenyl)piperazine have been investigated as potential atypical antipsychotic agents[3]. The piperazine ring is a common scaffold in molecules targeting G-protein coupled receptors, including serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of various psychiatric disorders.

Based on these structure-activity relationships, it is plausible that this compound could serve as a valuable intermediate or a lead compound for the development of novel therapeutics targeting CNS disorders. Its potential mechanism of action could involve the modulation of neurotransmitter systems, a hypothesis that warrants further investigation through in vitro and in vivo studies.

Potential Signaling Pathway Interaction

Caption: Hypothesized interaction with CNS signaling pathways.

Analytical Methods

The analysis of piperazine derivatives, including piperazin-2-ones, can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and potentially low volatility of this compound, derivatization may be necessary for robust GC-MS analysis.

General HPLC Method

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification and purity assessment of this compound.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-260 nm).

-

Quantification: An external or internal standard method can be employed for accurate quantification.

General GC-MS Method with Derivatization

For GC-MS analysis, derivatization of the amine and amide protons can enhance volatility and improve chromatographic peak shape.

Analytical Workflow (GC-MS)

Caption: General workflow for GC-MS analysis with derivatization.

Experimental Protocol (GC-MS with Derivatization)

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Derivatization: To the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA).

-

Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel CNS-active agents. While detailed studies on the compound itself are limited, its structural components are well-established pharmacophores. The synthetic routes and analytical methods outlined in this guide, based on established chemical principles for related molecules, provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological properties of this promising molecule. Future research should focus on the development and validation of a specific synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological evaluation to elucidate its mechanism of action and therapeutic potential.

References

A Technical Guide to Novel Synthesis Routes for 3-(4-Fluorophenyl)piperazin-2-one

Introduction

The piperazine-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique conformational properties and the strategic placement of heteroatoms allow for versatile interactions with biological targets, making it a valuable core for drug discovery.[1][3] Within this class, 3-aryl substituted piperazin-2-ones, such as 3-(4-Fluorophenyl)piperazin-2-one, are of particular interest as key intermediates in the synthesis of complex pharmaceuticals, including potent antiemetic drugs and kinase inhibitors.[4][5] The introduction of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity, further increasing the therapeutic potential of molecules containing this moiety.

This technical guide provides an in-depth exploration of the synthetic landscape for this compound. Moving beyond classical, often cumbersome methods, we will delve into modern, innovative strategies that offer enhanced efficiency, stereocontrol, and operational simplicity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge synthetic methodologies for the construction of this valuable heterocyclic building block. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide the selection of the most appropriate route for a given research and development objective.

Chapter 1: Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which form the basis for the synthetic strategies discussed in this guide. The primary disconnections involve the C-N and C-C bonds that form the heterocyclic ring.

Caption: Retrosynthetic analysis of this compound.

Route A represents a classical approach, typically involving the cyclization of a C2-functionalized arylacetate with ethylenediamine. This method is straightforward but can lack stereocontrol. Route B points towards more modern, convergent strategies, such as multi-component or cascade reactions, where the core is assembled from simpler, readily available building blocks in a single pot.

Chapter 2: Classical Synthesis via N-Alkylation and Cyclization

The traditional approach to synthesizing 3-arylpiperazin-2-ones involves a two-step process: the N-alkylation of an ethylenediamine derivative with a suitable α-haloarylacetate, followed by an intramolecular cyclization to form the lactam ring. This method is robust and relies on well-established chemical transformations.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-aminoethyl)amino)-2-(4-fluorophenyl)acetate

-

To a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (2.5 eq).

-

Ethylenediamine (3.0 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at 50°C for 12 hours, monitoring by TLC for the consumption of the bromoester.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diamine intermediate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

The crude diamine intermediate from the previous step is dissolved in toluene (0.2 M).

-

Triethylamine (1.5 eq) is added, and the mixture is heated to reflux (approx. 110°C) for 24 hours with a Dean-Stark apparatus to remove ethanol and water.

-

The reaction progress is monitored by LC-MS.

-

After cooling, the solvent is evaporated, and the residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.

Causality and Limitations

This pathway is conceptually simple. The first step is a standard nucleophilic substitution where the primary amine of ethylenediamine displaces the bromide. Using an excess of ethylenediamine minimizes the formation of the undesired bis-alkylated product. The subsequent cyclization is a thermally driven intramolecular amidation (lactamization). The choice of a high-boiling solvent like toluene facilitates the removal of the ethanol byproduct, driving the equilibrium towards the product.

However, this route has significant drawbacks:

-

Lack of Stereocontrol: The product is a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired.

-

Potential for Side Reactions: Over-alkylation in the first step can reduce yield.

-

Harsh Conditions: The high temperatures required for cyclization can lead to degradation for sensitive substrates.

Caption: Classical two-step synthesis of this compound.

Chapter 3: Novel One-Pot and Cascade Strategies

To overcome the limitations of classical methods, recent research has focused on developing more elegant and efficient syntheses. These modern routes often employ catalysis and multi-component strategies to construct the piperazin-2-one core with high stereoselectivity in a single operation.

Asymmetric Catalytic One-Pot Synthesis

A highly innovative approach involves a one-pot sequence combining a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[4] This strategy allows for the direct synthesis of enantioenriched 3-arylpiperazin-2-ones from simple aldehydes.

Mechanistic Rationale

The sequence begins with a Knoevenagel condensation between 4-fluorobenzaldehyde and an active methylene compound like (phenylsulfonyl)acetonitrile, catalyzed by a chiral quinine-derived urea. This same catalyst then directs the subsequent asymmetric epoxidation of the newly formed electron-deficient alkene. The final step involves the addition of a diamine, which performs a domino ring-opening of the epoxide followed by an intramolecular cyclization to yield the final piperazin-2-one product with high enantiomeric excess (ee). The chiral catalyst is paramount as it controls the stereochemistry of the epoxide, which is then transferred to the C3 stereocenter of the final product.

Caption: Workflow for the asymmetric catalytic one-pot synthesis.

Experimental Protocol (Representative)

-

In a reaction vial, 4-fluorobenzaldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.1 eq), and a quinine-derived urea catalyst (10 mol%) are dissolved in a suitable solvent such as toluene (0.2 M).

-

The mixture is stirred at room temperature for the Knoevenagel reaction to proceed (typically 1-2 hours).

-

Cumyl hydroperoxide (1.5 eq) is then added for the asymmetric epoxidation step, and the reaction is stirred for an additional 24-48 hours.

-

Finally, N-benzylethylenediamine (1.2 eq) is added, and the mixture is heated to 60°C for 12 hours to facilitate the domino ring-opening cyclization.

-

After cooling, the reaction mixture is concentrated and purified by flash chromatography to yield the highly enantioenriched this compound derivative.

Data Summary

| Aryl Group | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | 10 | 85 | 95 |

| 4-Chlorophenyl | 10 | 90 | 97 |

| 4-Fluorophenyl | 10 | ~88 (expected) | >95 (expected) |

| 2-Naphthyl | 10 | 78 | 99 |

| Table based on representative data for 3-arylpiperazin-2-ones.[4] |

Cascade Double Nucleophilic Substitution

Another powerful strategy involves a metal-promoted cascade transformation that assembles the piperazin-2-one ring by forming three new bonds in a single pot.[6][7] This methodology utilizes a chloro allenylamide, a primary amine, and an aryl iodide, offering significant flexibility and molecular diversity.

Mechanistic Rationale

This process is typically catalyzed by a palladium complex. The catalytic cycle begins with the oxidative addition of the aryl iodide (e.g., 4-fluoroiodobenzene) to the Pd(0) catalyst. The resulting arylpalladium intermediate then undergoes an insertion reaction with the allene moiety of the chloro allenylamide. This is followed by a nucleophilic attack from the primary amine, which displaces the chloride. The final ring-closing step is an intramolecular nucleophilic attack of the newly introduced secondary amine onto the activated alkene, which, after reductive elimination, regenerates the Pd(0) catalyst and releases the piperazin-2-one product. The elegance of this method lies in its convergence, bringing together three components to rapidly build molecular complexity.

Experimental Protocol (Representative)

-

To a sealable reaction tube is added Pd(dba)₂ (5 mol%), a phosphine ligand such as PPh₃ (10 mol%), and a silver salt co-catalyst like AgNO₃ (0.5 eq).

-

The tube is evacuated and backfilled with argon.

-

A chloro allenylamide (1.2 eq), 4-fluoroiodobenzene (1.0 eq), and a primary amine (e.g., benzylamine, 1.5 eq) are added, followed by a solvent like dioxane (0.1 M).

-

The tube is sealed, and the reaction mixture is heated to 85-90°C for 16 hours.

-

After cooling, the mixture is filtered through celite, concentrated, and the residue is purified by flash chromatography to afford the desired 3-(4-fluorophenyl)-piperazin-2-one derivative.

Data Summary

| Aryl Iodide | Primary Amine | Yield (%) |

| Iodobenzene | Benzylamine | 75 |

| 4-Fluoroiodobenzene | Benzylamine | ~70 (expected) |

| 4-Methoxyiodobenzene | Cyclohexylamine | 78 |

| 3-Iodotoluene | Propylamine | 65 |

| Table based on representative data for similar cascade reactions.[6] |

Chapter 4: Comparative Analysis and Future Outlook

The choice of a synthetic route is a critical decision in chemical research and process development. The table below provides a comparative overview of the methodologies discussed.

| Metric | Classical Route | Asymmetric One-Pot | Cascade Reaction |

| Number of Steps | 2-3 (isolated intermediates) | 1 (one-pot) | 1 (one-pot) |

| Overall Yield | Moderate | Good to Excellent | Good |

| Stereocontrol | None (racemic) | Excellent | None (racemic) |

| Atom Economy | Moderate | Good | Excellent |

| Operational Simplicity | Moderate | High | High |

| Key Advantage | Uses simple reagents | Direct access to enantiopure product | High convergence and diversity |

| Key Disadvantage | Racemic product, harsh conditions | Requires specialized chiral catalyst | Requires metal catalyst |

Future Outlook

The development of novel synthetic routes for medicinally relevant scaffolds like this compound is a testament to the ingenuity of modern organic chemistry. The shift from linear, stepwise syntheses to convergent, catalytic, and asymmetric one-pot strategies represents a significant advancement.[4][6] Future research will likely focus on:

-

Expanding Catalyst Scope: Developing more robust and cheaper catalysts based on earth-abundant metals.

-

Flow Chemistry: Adapting these one-pot methodologies to continuous flow systems for improved safety, efficiency, and scalability.

-

Broader Substrate Scope: Further exploring the functional group tolerance of these novel reactions to create diverse libraries of piperazinone derivatives for drug discovery.

Conclusion

This guide has detailed both classical and state-of-the-art synthetic approaches to this compound. While traditional methods provide a foundational understanding, the novel asymmetric one-pot and cascade reactions offer superior efficiency, control, and elegance.[4][7] By understanding the underlying principles and practical execution of these diverse routes, researchers are better equipped to make informed decisions, accelerating the discovery and development of next-generation pharmaceuticals built upon this privileged heterocyclic core.

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

A Technical Guide to Investigating the Potential Mechanism of Action of 3-(4-Fluorophenyl)piperazin-2-one

Abstract

The compound 3-(4-Fluorophenyl)piperazin-2-one is a synthetic heterocyclic molecule whose biological activity and mechanism of action are not yet characterized in scientific literature. However, its structure incorporates two key pharmacophores: the piperazin-2-one core and the 4-fluorophenylpiperazine moiety. Both are prevalent in a multitude of centrally active agents.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential mechanism of action of this compound. We synthesize information from structurally related molecules to generate primary hypotheses, detail a phased experimental plan to test these hypotheses, and provide validated protocols and workflows. The central thesis is that this compound is a prime candidate for a central nervous system (CNS) active agent, likely modulating monoaminergic pathways, ion channels, or sigma receptors.

Introduction and Structural Rationale

The quest for novel therapeutics for neurological and psychiatric disorders is a cornerstone of modern medicinal chemistry.[1][4] The molecule this compound presents an intriguing, unexplored scaffold. An analysis of its constituent parts provides a logical starting point for mechanistic investigation.

-

Piperazin-2-one Core: This six-membered lactam ring serves as a versatile chemical intermediate for synthesizing a range of active compounds.[5][6] Its presence suggests a stable, synthetically accessible foundation for drug design.

-

Phenylpiperazine Moiety: This is a classic "privileged scaffold" in neuropharmacology, found in numerous approved drugs.[1][3] Molecules containing this moiety frequently exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1][4] Aripiprazole and Vortioxetine are prominent examples that underscore the utility of this scaffold in targeting CNS pathways.[2]

-

4-Fluoro Substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins.

Given this structural makeup, it is highly probable that this compound interacts with one or more protein targets within the CNS. This guide outlines a deductive, multi-phase approach to identify these targets and characterize the compound's functional activity.

Primary Mechanistic Hypotheses

Based on extensive data from structural analogs, we propose three primary hypotheses for the mechanism of action of this compound. These hypotheses are not mutually exclusive.

Hypothesis 1: Modulation of Monoaminergic G-Protein Coupled Receptors (GPCRs)

The phenylpiperazine scaffold is strongly associated with affinity for serotonin (5-HT) and dopamine (D) receptors.[1] Many anxiolytics and antidepressants function through interactions with subtypes like 5-HT1A and 5-HT2A, while antipsychotic activity is often linked to dopamine D2 receptor modulation.[2][7] It is plausible that this compound acts as an agonist, antagonist, or partial agonist at one or more of these receptors.

Hypothesis 2: Interaction with Voltage-Gated Ion Channels

Certain CNS-active compounds containing phenylpiperazine derivatives have demonstrated activity as anticonvulsants.[8] This activity is often mediated by the modulation of neuronal voltage-sensitive sodium (NaV) or calcium (CaV) channels.[8] Therefore, the compound could potentially stabilize the inactive state of these channels, reducing neuronal excitability.

Hypothesis 3: Ligand for Sigma (σ) Receptors

Several (4-fluorophenyl)piperazine-containing molecules have been identified as potent ligands for sigma receptors (σ1 and σ2).[9][10] These receptors are not classic GPCRs or ion channels but are unique intracellular proteins implicated in a variety of cellular functions and the modulation of other neurotransmitter systems.[9][10] Affinity for sigma receptors could represent a primary mechanism or an indirect way of modulating dopaminergic and serotonergic activity.[10]

A Phased Experimental Approach to Mechanism Deconvolution

A systematic, phased approach is critical to efficiently and robustly elucidate the compound's mechanism of action. The following workflow is designed to move from broad, unbiased screening to specific functional validation and in-vivo characterization.

Phase 1: Primary Target Identification

The initial step is an unbiased screen to identify the highest affinity molecular targets. A broad radioligand binding panel is the industry-standard method for this purpose.

Protocol 1: Broad Radioligand Receptor Binding Panel

-

Objective: To determine the binding affinity (Ki) of this compound against a wide array of CNS targets.

-

Materials:

-

This compound, high purity (>98%).

-

DMSO (cell culture grade).

-

Commercial binding panel service (e.g., Eurofins SafetyScreen or CEREP BioPrint), which includes membrane preparations from cells expressing target receptors, appropriate radioligands, and buffer systems.

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Submit the compound to the commercial service for screening at a primary concentration of 10 µM against a panel of at least 40 CNS-relevant targets, including:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7.

-

Dopamine Receptors: D1, D2, D3, D4, D5.

-

Adrenergic Receptors: α1, α2, β1, β2.

-

Ion Channels: NaV (site 2), CaV (L-type).

-

Transporters: SERT, DAT, NET.

-

Sigma Receptors: σ1, σ2.

-

-

The service will perform competitive binding assays, measuring the displacement of a specific high-affinity radioligand by the test compound.

-

For any target showing >50% inhibition at 10 µM, request a follow-up determination of the IC50 value from a multi-point concentration curve (e.g., 8 points from 1 nM to 30 µM).

-

Convert the obtained IC50 values to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Interpretation & Self-Validation: A result is considered a "hit" if the Ki is below 1 µM. The selectivity of the compound is determined by comparing the Ki values across all tested targets. A selective compound will have a Ki for its primary target(s) that is at least 10-fold lower than for other targets.

Table 1: Hypothetical Binding Profile for this compound

| Target | Radioligand | Ki (nM) | % Inhibition @ 10 µM |

| 5-HT1A | [3H]8-OH-DPAT | 85 | 98% |

| 5-HT2A | [3H]Ketanserin | 1,250 | 45% |

| Dopamine D2 | [3H]Spiperone | 980 | 52% |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 112 | 95% |

| SERT | [3H]Citalopram | >10,000 | 5% |

| NaV (site 2) | [3H]Batrachotoxin | >10,000 | <5% |

Data in this table is illustrative and serves as a template for presenting experimental results.

Phase 2: Functional Activity Validation

Binding does not equal function. Once high-affinity targets are identified, the next critical phase is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets.

Protocol 2: cAMP-Glo™ Assay for 5-HT1A Functional Activity

-

Objective: To quantify the effect of this compound on cyclic AMP (cAMP) production in cells expressing the human 5-HT1A receptor, a Gi-coupled receptor whose activation inhibits adenylyl cyclase and lowers cAMP levels.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Forskolin (an adenylyl cyclase activator).

-

8-OH-DPAT (a known 5-HT1A full agonist, positive control).

-

WAY-100635 (a known 5-HT1A antagonist, for antagonist mode testing).

-

cAMP-Glo™ Assay kit (Promega) or similar HTRF-based kit.

-

White, opaque 384-well microplates.

-

-

Procedure (Agonist Mode):

-

Seed the 5-HT1A expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (e.g., from 1 nM to 30 µM) and the positive control 8-OH-DPAT in stimulation buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM). Forskolin pre-stimulates cAMP production, allowing for a clear window to measure inhibition.

-

Aspirate the culture medium and add the compound/control dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and detect cAMP levels according to the cAMP-Glo™ Assay manufacturer's instructions, measuring luminescence on a plate reader.

-

-

Procedure (Antagonist Mode):

-

Follow steps 1-2 above.

-

Pre-incubate the cells with the serial dilutions of the test compound for 15 minutes.

-

Add the agonist 8-OH-DPAT at its EC80 concentration (a concentration that gives 80% of the maximal response) to all wells except the negative control.

-

Incubate and detect cAMP levels as described above.

-

-

Data Analysis & Self-Validation:

-

For agonist mode, plot the luminescence signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

-

For antagonist mode, a rightward shift in the agonist's dose-response curve indicates competitive antagonism. The IC50 can be determined, and a Schild analysis can be performed to calculate the pA2 value.

-

Phase 3: In Vivo Pharmacological Characterization

If in vitro functional data suggests a clear mechanism (e.g., potent 5-HT1A agonism), the final validation step is to test for a corresponding physiological or behavioral effect in a whole animal model.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Objective: To assess the anxiolytic-like effects of this compound in mice, a classic behavioral outcome for 5-HT1A agonists.

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Vehicle (e.g., saline with 5% Tween 80).

-

Test compound formulated in vehicle.

-

Diazepam (positive control, e.g., 1-2 mg/kg).

-

Video tracking software (e.g., Any-maze, EthoVision).

-

-

Procedure:

-

Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Administer the test compound (e.g., at 1, 3, and 10 mg/kg), vehicle, or diazepam via intraperitoneal (IP) injection.

-

After a 30-minute pre-treatment period, place each mouse individually in the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes while recording its behavior via an overhead camera.

-

Clean the maze with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis & Self-Validation:

-

The primary endpoints measured by the tracking software are:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

-

A significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (a measure of locomotor activity), is indicative of an anxiolytic-like effect. The effect should be dose-dependent and comparable to the positive control.

-

Conclusion and Future Directions

This guide presents a hypothesis-driven, systematic framework for the comprehensive evaluation of this compound. By integrating structural analysis with a phased experimental plan—from broad binding screens to specific functional assays and in vivo behavioral models—researchers can efficiently deconvolve its potential mechanism of action. The structural alerts within the molecule strongly suggest CNS activity, and the outlined protocols provide a robust and validated pathway to confirm this and identify the specific molecular interactions responsible for its pharmacological profile. Successful execution of this plan will pave the way for understanding its therapeutic potential and guide future lead optimization efforts.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Piperazine-2-One Supplier & Manufacturer | Factory Price [it.chemheterocycles.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-(4-Fluorophenyl)piperazin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)piperazin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] Its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[2] The piperazin-2-one motif, specifically, provides a rigid backbone that can be functionalized to create compounds with high target specificity. The introduction of a 4-fluorophenyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and modulate binding affinity through specific fluorine interactions. A thorough spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

Before delving into individual techniques, a preliminary analysis of the molecule's structure is crucial for predicting its spectroscopic signature.

Structure: this compound Molecular Formula: C₁₀H₁₁FN₂O Molecular Weight: 194.21 g/mol

Key Structural Features:

-

Aromatic Ring: A para-substituted fluorophenyl group. We expect characteristic aromatic proton and carbon signals, with splitting patterns influenced by the fluorine atom.

-

Piperazinone Ring: A six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group (amide). This will show signals for methylene (CH₂) groups and two distinct N-H protons (one amide, one amine).

-

Functional Groups: Amide (secondary), Amine (secondary), Aryl-Fluoride. Each has a distinct signature in IR and influences the chemical environment in NMR and fragmentation in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Rationale for Experimental Choices

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds prevents the rapid exchange of the N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum. In contrast, solvents like D₂O would cause the N-H protons to exchange with deuterium, rendering them invisible.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | Amide N-H (at position 1) | The deshielding effect of the adjacent carbonyl group places this proton significantly downfield. Broadness is due to quadrupolar coupling with nitrogen. |

| ~ 7.3 - 7.5 | dd or t | 2H | Aromatic C-H (ortho to F) | These protons are deshielded by the aromatic ring current and will show coupling to both the adjacent aromatic protons and the fluorine atom. |

| ~ 7.1 - 7.2 | t | 2H | Aromatic C-H (meta to F) | These protons will appear as a triplet due to coupling with the two adjacent ortho protons. |

| ~ 4.5 - 4.7 | Singlet | 1H | C-H (at position 3) | This methine proton is adjacent to the aromatic ring and a nitrogen atom, shifting it downfield. |

| ~ 3.0 - 3.5 | Multiplets | 4H | Piperazine CH₂ (at 5 & 6) | These methylene protons form a complex spin system and are expected to appear as overlapping multiplets. |

| ~ 2.5 - 3.0 | Broad Singlet | 1H | Amine N-H (at position 4) | Less deshielded than the amide proton, this signal will also be broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 - 170 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~ 160 - 164 (d) | Aromatic C-F | The carbon directly attached to fluorine is significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (~245 Hz).[4] |

| ~ 135 - 138 (d) | Aromatic C (ipso) | The carbon attached to the piperazinone ring will have its chemical shift influenced by the substituent and will likely show a small C-F coupling. |

| ~ 128 - 130 (d) | Aromatic C-H (ortho) | These carbons will show a two-bond C-F coupling (²JCF) of around 8-10 Hz.[4] |

| ~ 115 - 117 (d) | Aromatic C-H (meta) | These carbons are shielded by the fluorine's electron-donating resonance effect and will exhibit a three-bond C-F coupling (³JCF) of approximately 8-9 Hz.[4] |

| ~ 55 - 60 | C-H (at position 3) | This methine carbon is shifted downfield by the adjacent nitrogen and aromatic ring. |

| ~ 40 - 48 | Piperazine CH₂ | The aliphatic carbons of the piperazine ring appear in the typical range for sp³ carbons adjacent to a nitrogen atom. Two distinct signals may be observed depending on the ring conformation. |

Standard NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount (~1-2 µL) of TMS as an internal reference.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase the spectrum correctly, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet technique is a common and reliable method.[5] The compound is finely ground with dry KBr and pressed into a thin, transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3350 - 3250 | N-H Stretch | Amide N-H | The absorption for a secondary amide N-H stretch is typically a single, sharp band in this region.[5] |

| ~ 3300 - 3100 | N-H Stretch | Amine N-H | The secondary amine N-H stretch often appears as a weaker, broader band in this region. |

| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic stretching vibrations for C-H bonds on the phenyl ring. |

| ~ 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Stretching vibrations for the methylene groups in the piperazinone ring. |

| ~ 1670 - 1650 | C=O Stretch (Amide I) | Amide Carbonyl | This will be one of the strongest and most characteristic peaks in the spectrum , indicative of the lactam (cyclic amide) carbonyl.[6] |

| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring | Two or three sharp bands characteristic of the phenyl ring skeletal vibrations. |

| ~ 1560 - 1540 | N-H Bend (Amide II) | Amide N-H | Another key amide band, resulting from the coupling of N-H bending and C-N stretching. |

| ~ 1250 - 1200 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond. |

| ~ 1200 - 1100 | C-N Stretch | Amine/Amide C-N | Stretching vibrations for the carbon-nitrogen bonds in the molecule. |

Standard FT-IR Experimental Protocol

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Rationale for Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a molecule of this type. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, making it easy to determine the molecular weight.[7] It is well-suited for polar, nitrogen-containing compounds.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The high-resolution ESI-MS spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass for [C₁₀H₁₁FN₂O + H]⁺: 195.0934 m/z.

-

-

Major Fragmentation Pathways: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. Key fragmentations would include:

-

Loss of CO: Cleavage of the amide bond can lead to the loss of carbon monoxide (28 Da), a common fragmentation for lactams.

-

Piperazinone Ring Cleavage: The ring can fragment in several ways, often breaking at the C-C and C-N bonds adjacent to the carbonyl group.

-

Loss of the Fluorophenyl Group: Cleavage of the bond between the aromatic ring and the piperazinone ring (at C3) would lead to ions corresponding to the fluorophenyl moiety and the remaining piperazinone fragment.

-

Standard MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (ESI+): Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

Full Scan MS: Acquire a full scan spectrum (e.g., over a range of 50-500 m/z) to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 195.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion and propose structures for the major fragment ions to confirm the molecule's connectivity.

Integrated Spectroscopic Analysis

While each technique provides valuable data, the true power of spectroscopic analysis lies in their combined interpretation.

-

MS confirms the molecular formula (C₁₀H₁₁FN₂O) via the accurate mass of the molecular ion [M+H]⁺ at m/z 195.0934.

-

IR confirms the presence of key functional groups: an amide C=O (~1660 cm⁻¹), N-H bonds (~3300 cm⁻¹), an aromatic ring (~1600, 1500 cm⁻¹), and a C-F bond (~1230 cm⁻¹).

-

NMR provides the final, unambiguous structural proof. ¹H NMR confirms the number and connectivity of protons, showing the para-substituted aromatic pattern and the distinct protons of the piperazinone ring. ¹³C NMR, including the characteristic C-F couplings, confirms the carbon skeleton and the position of the fluorophenyl substituent.

Together, these three techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unequivocal confirmation of the structure of this compound.

References

An In-depth Technical Guide to Fluorophenylpiperazine Compounds: From Synthesis to Pharmacological Nuance and Regulatory Status

Executive Summary: The fluorophenylpiperazine (FPP) class of compounds represents a significant area of study within medicinal chemistry and pharmacology. Initially explored for their potential as central nervous system agents, their journey has evolved dramatically, leading to their emergence as novel psychoactive substances (NPS). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, analytical characterization, pharmacological mechanisms, and the legislative history of these compounds. We delve into the critical distinctions between the ortho- (2-FPP), meta- (3-FPP), and para- (4-FPP) isomers, highlighting how the subtle shift of a single fluorine atom profoundly alters their biological activity and analytical profile.

Chapter 1: Genesis and Synthetic Pathways

The story of fluorophenylpiperazines is rooted in the broader history of phenylpiperazine derivatives, which have been a cornerstone of central nervous system drug discovery for decades. While the exact genesis of FPPs is not pinpointed to a single discovery, their development can be traced through research into serotonergic agents. For instance, 4-FPP (pFPP) was identified as a metabolite of the hypnotic drug niaprazine in 1982 before it was later rediscovered as a recreational substance.[1]

Core Synthetic Methodologies

The synthesis of 1-(fluorophenyl)piperazines is primarily achieved through well-established nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination reactions.[2] These methods are favored for their reliability and adaptability to different isomers.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)piperazine via SNAr

This protocol describes a common laboratory-scale synthesis.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl) in isopropanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1 equivalent) in DMSO.

-

Addition of Reagents: Add anhydrous piperazine (4-5 equivalents) and potassium carbonate (2 equivalents) to the solution. The large excess of piperazine serves as both a nucleophile and a base, driving the reaction to completion.

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting nitro-intermediate can be purified by column chromatography.

-

Reduction & Final Product: The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation) and subsequently removed (e.g., via diazotization followed by reduction), though more direct routes from fluorobenzene precursors are often used in modern synthesis. For direct synthesis from 1-bromo-4-fluorobenzene, a Buchwald-Hartwig approach would be employed.

-

Salt Formation: For easier handling and stability, dissolve the final freebase in a minimal amount of isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

Chapter 2: Physicochemical Properties and Analytical Characterization

The primary challenge in the forensic and research analysis of FPPs is the effective differentiation of its isomers (2-FPP, 3-FPP, and 4-FPP). While these compounds have identical molecular weights and formulas, their structural differences lead to subtle but crucial variations in their analytical data.

| Property | 2-FPP | 3-FPP | 4-FPP |

| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₃FN₂ | C₁₀H₁₃FN₂ |

| Molar Mass | 180.23 g/mol | 180.23 g/mol | 180.23 g/mol [3] |

| CAS Number | 1011-15-0[4] | 40065-21-6 | 2252-63-3[1] |

| Appearance | Varies (often solid) | Varies (often solid) | Solid |

| Boiling Point | Not specified | Not specified | 118-123 °C @ 0.1 mmHg |

| Melting Point | Not specified | Not specified | 30-33 °C |

Spectroscopic and Chromatographic Analysis

Standard forensic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often insufficient on their own for unambiguous isomer identification. The electron ionization mass spectra of the FPP isomers are nearly identical, showing similar fragmentation patterns dominated by ions arising from the piperazine ring.[5][6] This makes chromatographic separation the key to differentiation.

Experimental Protocol: GC-MS Analysis for FPP Isomer Differentiation

Objective: To separate and identify 2-FPP, 3-FPP, and 4-FPP in a mixed sample.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., Rxi®-17Sil MS or similar mid-polarity phase).[6]

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

-

GC Parameters:

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

-

-

Data Analysis: The elution order of the isomers is dependent on the stationary phase of the column.[6] While the mass spectra will be very similar, the unique retention time for each isomer allows for its identification when compared to a certified reference standard. For absolute confirmation, techniques like Gas Chromatography-Infrared Spectroscopy (GC-IRD) can provide unique absorption bands for each specific isomer.[5][6]

Chapter 3: Pharmacology and Structure-Activity Relationships (SAR)

The biological effects of FPPs are primarily mediated through their interactions with the serotonergic system, although dopaminergic and noradrenergic pathways are also involved. The position of the fluorine atom on the phenyl ring dictates the compound's affinity and efficacy at various serotonin (5-HT) receptors, leading to distinct pharmacological profiles.

Mechanism of Action

-

4-FPP (pFPP): This isomer acts mainly as a 5-HT₁A receptor agonist.[1] This action is responsible for its reported mild psychedelic and euphoriant effects. It also shows some affinity for 5-HT₂A and 5-HT₂C receptors and has been found to inhibit the reuptake of serotonin and norepinephrine.[1]

-

3-FPP (mFPP): Similar to its chlorinated analogue mCPP, 3-FPP is expected to act as a non-selective serotonin receptor agonist and may also affect serotonin transport.[7][8]

-

2-FPP (oFPP): Less is known about the specific pharmacology of 2-FPP, but it is presumed to interact with the serotonergic system in a manner analogous to the other isomers.

The interaction with multiple 5-HT receptor subtypes, combined with effects on neurotransmitter reuptake, results in a complex pharmacological profile that can include stimulant, euphoric, and anxiogenic effects.[1][9]

In-Vivo Effects and Toxicological Profile

Subjective effects of 4-FPP are reported at doses between 20 and 150 mg.[1] However, higher doses are associated with significant side effects, including migraine headaches, muscle aches, anxiety, and nausea.[1] Metabolic studies indicate that FPPs can inhibit various Cytochrome P450 enzymes, which may contribute to their side-effect profile and potential for drug-drug interactions.[1] The full toxicological properties of all isomers have not been thoroughly evaluated.[10]

Chapter 4: Emergence in Non-Clinical Settings and Legislative Response

The rise of FPPs, particularly 4-FPP, as recreational drugs began in the early 2000s. They were often marketed in "party pills" as legal alternatives to controlled substances like MDMA, especially in countries like New Zealand.[1][11] This emergence is part of a broader trend of novel psychoactive substances (NPS) designed to circumvent existing drug laws.[11][12]

Global Legislative and Regulatory Status